L-Cysteine, S-[(tetrahydro-2-oxo-3-furanyl)methyl]-, (R)-
Description
L-Cysteine, S-[(tetrahydro-2-oxo-3-furanyl)methyl]-, (R)- (CAS: 138605-01-3, molecular formula: C₈H₁₃NO₄S) is a specialized derivative of the amino acid L-cysteine. The core structure of L-cysteine consists of an amino group, a carboxyl group, and a thiol (-SH) side chain, which enables disulfide bond formation and participation in redox reactions . In this compound, the sulfur atom of the cysteine residue is substituted with a tetrahydro-2-oxo-3-furanylmethyl group, introducing a cyclic ether moiety with a ketone functional group. The (R)-configuration specifies the stereochemistry at the alpha carbon, preserving the natural L-configuration of the amino acid backbone.
This modification alters the compound’s physicochemical properties, including solubility, stability, and reactivity.
Properties
CAS No. |
138605-01-3 |
|---|---|
Molecular Formula |
C8H13NO4S |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
(2R)-2-amino-3-[[(3R)-2-oxooxolan-3-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C8H13NO4S/c9-6(7(10)11)4-14-3-5-1-2-13-8(5)12/h5-6H,1-4,9H2,(H,10,11)/t5-,6-/m0/s1 |
InChI Key |
XOEXQMWQGADWPA-WDSKDSINSA-N |
Isomeric SMILES |
C1COC(=O)[C@@H]1CSC[C@@H](C(=O)O)N |
Canonical SMILES |
C1COC(=O)C1CSCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of the Thioether Intermediate
The thiol group (-SH) in L-cysteine reacts with a suitable alkylating agent to form a thioether bond. This step typically employs:
- Reagents : Alkyl halides or tosylates containing the desired furan precursor.
- Conditions : Base-catalyzed reactions (e.g., using NaOH or K2CO3) in polar aprotic solvents like DMF or DMSO.
$$
\text{L-Cysteine} + \text{Alkyl Halide} \rightarrow \text{Thioether Intermediate}
$$
Step 2: Cyclization to Form the Tetrahydrofuran Ring
The next step involves cyclization to create the tetrahydrofuran ring. This is achieved by:
- Oxidizing diols or using epoxides as precursors.
- Employing acid catalysts (e.g., HCl or H2SO4) for intramolecular cyclization.
$$
\text{Thioether Intermediate} + \text{Cyclizing Agent} \rightarrow \text{Tetrahydrofuran Derivative}
$$
Step 3: Final Coupling and Purification
The final step couples the tetrahydrofuran derivative with the cysteine backbone under controlled conditions to ensure stereochemical integrity. Techniques include:
- Enzymatic resolution for chirality preservation.
- High-performance liquid chromatography (HPLC) for purification.
Industrial Production Techniques
Continuous Flow Synthesis
For large-scale production, continuous flow synthesis offers advantages in scalability and efficiency:
- Reactants are mixed in a controlled flow reactor.
- Reaction conditions such as temperature and pressure are optimized for maximum yield.
- Inline monitoring ensures consistent product quality.
Green Chemistry Approaches
To improve sustainability, green solvents (e.g., water or ethanol) and catalytic systems are increasingly used. These methods reduce waste and energy consumption while maintaining high yields.
Challenges and Considerations
- Stereochemical Purity : Maintaining the (R)-configuration during synthesis requires careful selection of chiral reagents or catalysts.
- Yield Optimization : Multi-step reactions can result in reduced overall yields; therefore, reaction conditions must be meticulously optimized.
- Reactivity of Functional Groups : The thiol group in cysteine is highly reactive and prone to oxidation, which necessitates protective measures during synthesis.
Data Table: Key Reagents and Conditions
| Step | Reagents/Materials | Reaction Conditions | Purpose |
|---|---|---|---|
| Thioether Formation | Alkyl halide, NaOH | DMF/DMSO, mild heating | Introduce thioether linkage |
| Cyclization | Dihydroxy compound, acid catalyst | Acidic medium, reflux | Form tetrahydrofuran ring |
| Final Coupling | Tetrahydrofuran derivative, enzyme | Chiral environment | Ensure stereochemical integrity |
| Purification | Solvent system for HPLC | Ambient temperature | Isolate enantiopure product |
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(((®-2-oxotetrahydrofuran-3-yl)methyl)thio)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group in the tetrahydrofuran ring, using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
®-2-Amino-3-(((®-2-oxotetrahydrofuran-3-yl)methyl)thio)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(((®-2-oxotetrahydrofuran-3-yl)methyl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The thioether and amino groups play crucial roles in its binding to target molecules, influencing its biological activity.
Comparison with Similar Compounds
S-substituted L-cysteine derivatives are widely studied for their diverse biological and chemical roles. Below is a comparative analysis of structurally related compounds:
Structural and Functional Comparison
Table 1: Key Properties of Selected S-Substituted L-Cysteine Derivatives
Biological Activity
L-Cysteine, S-[(tetrahydro-2-oxo-3-furanyl)methyl]-, (R)-, identified by its CAS number 138605-01-3, is a derivative of the amino acid L-cysteine. Its unique structure incorporates a tetrahydrofuran moiety, which may influence its biological activity. This article explores the compound's biological properties, focusing on its metabolic roles, antioxidant capabilities, and implications in various biological systems.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 205.25 g/mol
- Structural Features : The compound features a thiol group characteristic of cysteine derivatives, which is crucial for its biological functions.
1. Metabolic Role
L-Cysteine plays a pivotal role in various metabolic pathways. Research indicates that deprivation of L-cysteine significantly impacts glycolysis and amino acid metabolism. For instance, studies have shown that L-cysteine depletion leads to decreased levels of key metabolites such as L-cystine and S-adenosylmethionine while increasing O-acetylserine and S-methylcysteine levels . This suggests that L-cysteine is essential for maintaining metabolic homeostasis.
2. Antioxidant Activity
L-Cysteine is well-known for its antioxidant properties, primarily through the synthesis of glutathione (GSH), a critical antioxidant in cells. The presence of the thiol group allows it to scavenge free radicals effectively. The incorporation of the tetrahydrofuran moiety may enhance its stability and bioavailability, potentially increasing its antioxidant efficacy.
3. Case Studies and Research Findings
Several studies have examined the biological activity of L-cysteine derivatives:
- Case Study 1 : A study on Entamoeba histolytica demonstrated that L-cysteine is crucial for the organism's proliferation and oxidative stress defense mechanisms. The research highlighted how L-cysteine deprivation altered core metabolic pathways, emphasizing its importance in cellular metabolism .
- Case Study 2 : Another investigation revealed that L-cysteine could modulate glycolytic flux and energy generation in response to varying concentrations of sulfur-containing amino acids. This modulation was linked to significant changes in the levels of various metabolites involved in energy production .
Comparative Biological Activity Table
| Compound | Antioxidant Activity | Metabolic Role | Organism Studied |
|---|---|---|---|
| L-Cysteine | High | Essential for GSH synthesis | Various (including humans) |
| L-Cysteine, S-[(tetrahydro-2-oxo-3-furanyl)methyl]-, (R)- | Moderate to High | Modulates glycolysis | E. histolytica |
| S-Methylcysteine | Moderate | Storage compound for sulfide | Plants |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
